Carbonic acid isobutyl ester 4-nitrophenyl ester
Overview
Description
Carbonic acid isobutyl ester 4-nitrophenyl ester is a chemical compound with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.2246 g/mol . This compound is an ester, which is a type of organic compound formed by the reaction between an alcohol and a carboxylic acid . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonic acid isobutyl ester 4-nitrophenyl ester can be synthesized through the esterification reaction between carbonic acid and isobutyl alcohol in the presence of a catalyst . The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid isobutyl ester 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution: The ester can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of carbonic acid isobutyl ester 4-nitrophenyl ester involves its reactivity as an ester. In biochemical contexts, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but different physical properties.
Methyl butanoate: An ester with a similar structure but different functional groups.
Isopropyl acetate: Similar ester with different alkyl groups.
Uniqueness
Carbonic acid isobutyl ester 4-nitrophenyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to other esters . Its nitrophenyl group, in particular, may impart unique chemical and biological activities .
Properties
IUPAC Name |
2-methylpropyl (4-nitrophenyl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-8(2)7-16-11(13)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSOECSWRWZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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